molecular formula C10H17NO2 B2634459 Methyl 5-azaspiro[3.5]nonane-8-carboxylate CAS No. 2305254-96-8

Methyl 5-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B2634459
CAS No.: 2305254-96-8
M. Wt: 183.251
InChI Key: CVPJBNLOJFYCOU-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[3.5]nonane-8-carboxylate is a spirocyclic compound featuring a nitrogen atom (aza) in its bicyclic structure. The spiro[3.5]nonane core consists of a three-membered ring fused to a five-membered ring, with the ester group (-COOCH₃) at the 8th position.

Molecular Formula: C₉H₁₃NO₂ Molecular Weight: 183.21 g/mol Key Features:

  • Spirocyclic framework enhancing conformational rigidity.
  • Methyl ester group enabling further hydrolysis or transesterification.
  • Nitrogen atom providing sites for derivatization.

Properties

IUPAC Name

methyl 5-azaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-3-6-11-10(7-8)4-2-5-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPJBNLOJFYCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC2(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305254-96-8
Record name methyl 5-azaspiro[3.5]nonane-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-azaspiro[3.5]nonane-8-carboxylate typically involves the reaction of a suitable azaspiro compound with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for Methyl 5-azaspiro[3 large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-azaspiro[3.5]nonane-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
This compound C₉H₁₃NO₂ 183.21 Methyl ester, spiro aza Synthesis intermediate; rigid scaffold
tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate C₁₃H₂₃NO₃ 241.33 tert-Butyl ester, hydroxyl Hydroxyl group for functionalization; protective group strategy
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate C₁₁H₂₀N₂O₃ 228.28 Oxa (oxygen), diaza, tert-butyl ester Enhanced polarity; pharmaceutical intermediates
Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate C₁₅H₁₉NO₃ 261.32 Benzyl ester, oxa, chiral center Chiral synthesis; high enantiomeric purity (≥97%)
5-Methyl-5-azaspiro[3.5]nonan-8-one C₉H₁₅NO 153.22 Ketone, spiro aza Precursor for amide formation

Structural and Functional Differences

Substituent Variability: Ester Groups: Methyl and tert-butyl esters (e.g., vs. ) influence solubility and reactivity. tert-Butyl esters are bulkier, offering steric protection, whereas methyl esters are more reactive in hydrolysis . Heteroatoms: Replacement of nitrogen (aza) with oxygen (oxa) in compounds like tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate alters electronic properties and hydrogen-bonding capacity .

Functional Group Additions: Hydroxyl groups (e.g., tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate) enable further derivatization, such as etherification or coupling reactions . Ketones (e.g., 5-Methyl-5-azaspiro[3.5]nonan-8-one) serve as electrophilic centers for nucleophilic additions .

Chirality: Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate () contains a stereogenic center, critical for enantioselective synthesis in drug development.

Physicochemical Properties

  • Polarity: Oxa-containing derivatives (e.g., 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride, ) exhibit increased polarity compared to purely aza analogs, affecting solubility and bioavailability.
  • Molecular Weight: Smaller compounds like 5-Methyl-5-azaspiro[3.5]nonan-8-one (153.22 g/mol) are advantageous for CNS-targeting drugs due to better blood-brain barrier penetration .

Biological Activity

Methyl 5-azaspiro[3.5]nonane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a spirocyclic arrangement that includes a nitrogen atom, contributing to its chemical reactivity and biological properties. The carboxylate group enhances solubility, making it an attractive candidate for various biological applications.

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for binding to these targets, potentially modulating their activity. This modulation can lead to various biological effects, depending on the target involved .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme overactivity.
  • GPR119 Agonism : Similar compounds in the azaspiro family have shown agonistic activity towards GPR119, a receptor implicated in glucose metabolism and insulin secretion .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is needed to establish efficacy and mechanisms.

Case Studies

  • GPR119 Agonists : A study focused on optimizing azaspiro compounds for GPR119 agonism highlighted the importance of structural modifications in enhancing biological activity. This compound's structural features may contribute to similar effects .
  • Enzyme Interaction Studies : Research has demonstrated that compounds with spirocyclic structures can effectively interact with various enzymes, suggesting that this compound may also possess this capability.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds within the azaspiro family:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylateContains an oxygen atom in the ringDifferent reactivity profiles
Methyl 7-azaspiro[3.5]nonane-2-carboxylateVariation in ring sizePotentially different biological activity
Methyl 7-azaspiro[3.5]nonane-6-carboxylateAltered substitution patternsUnique pharmacological properties

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